molecular formula C12H24ClN3O B026275 3-methyl-4-nonyl-1-oxa-2-aza-3-azoniacyclopenta-2,4-dien-5-amine chlor ide CAS No. 19951-50-9

3-methyl-4-nonyl-1-oxa-2-aza-3-azoniacyclopenta-2,4-dien-5-amine chlor ide

Cat. No.: B026275
CAS No.: 19951-50-9
M. Wt: 261.79 g/mol
InChI Key: CRYMQNCOGJZOPC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-n-nonylsydnonimine hydrochloride is a chemical compound known for its unique structure and properties It belongs to the class of sydnonimines, which are characterized by their nitrogen-containing heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-n-nonylsydnonimine hydrochloride typically involves a multi-step process. One common method starts with the preparation of the sydnone ring, followed by the introduction of the nonyl and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-4-n-nonylsydnonimine hydrochloride may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-n-nonylsydnonimine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines are used under various conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-Methyl-4-n-nonylsydnonimine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-n-nonylsydnonimine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

3-Methyl-4-n-nonylsydnonimine hydrochloride can be compared with other similar compounds, such as:

    3-Methyl-4-n-nonylsydnonimine: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    4-n-Nonylsydnonimine hydrochloride: Lacks the methyl group, which may influence its biological activity.

    3-Methylsydnonimine hydrochloride: Lacks the nonyl group, which may impact its chemical properties and applications.

The uniqueness of 3-Methyl-4-n-nonylsydnonimine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

19951-50-9

Molecular Formula

C12H24ClN3O

Molecular Weight

261.79 g/mol

IUPAC Name

3-methyl-4-nonyloxadiazol-3-ium-5-amine;chloride

InChI

InChI=1S/C12H24N3O.ClH/c1-3-4-5-6-7-8-9-10-11-12(13)16-14-15(11)2;/h3-10,13H2,1-2H3;1H/q+1;/p-1

InChI Key

CRYMQNCOGJZOPC-UHFFFAOYSA-M

SMILES

CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-]

Canonical SMILES

CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-]

Synonyms

3-methyl-4-nonyl-1-oxa-2-aza-3-azoniacyclopenta-2,4-dien-5-amine chlor ide

Origin of Product

United States

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